molecular formula C13H9N3O2S B460496 2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid CAS No. 118947-63-0

2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid

Cat. No.: B460496
CAS No.: 118947-63-0
M. Wt: 271.3g/mol
InChI Key: JUNQVDMVIPCWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid is a complex organic compound that features a cyano group, pyridyl groups, and a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-6-(3-pyridyl)-2-pyridylthiol with bromoacetic acid under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles like bromine or nitronium ion.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the cyano and pyridyl groups allows for interactions with various biological molecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Cyano-6-(2-pyridyl)-2-pyridylthio)acetic acid
  • 2-(3-Cyano-6-(4-pyridyl)-2-pyridylthio)acetic acid
  • 2-(3-Cyano-6-(2-thienyl)-2-pyridylthio)acetic acid

Uniqueness

2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid is unique due to the specific positioning of the cyano and pyridyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S/c14-6-9-3-4-11(10-2-1-5-15-7-10)16-13(9)19-8-12(17)18/h1-5,7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNQVDMVIPCWQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=C(C=C2)C#N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.